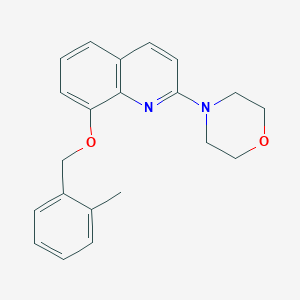
4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a quinoline derivative, which is a type of nitrogen-containing heterocycle . Quinolines have a wide range of applications in medicinal chemistry due to their presence in many biologically active compounds .
Synthesis Analysis
The synthesis of quinoline derivatives often involves reactions with anilines or anthranilic acid derivatives . Other methods may involve the use of heteroaromatic tosylates and phosphates as electrophiles in iron-catalyzed cross-coupling reactions .Molecular Structure Analysis
The quinoline moiety of the molecule has a bicyclic structure consisting of a benzene ring fused to a pyridine ring . The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For example, they can participate in cross-coupling reactions with alkyl Grignard reagents . They can also be dehydrogenated to form their aromatic counterparts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, quinoline derivatives are planar and aromatic, and can participate in pi-pi stacking interactions .科学的研究の応用
Metabolic Fate and Isozyme Mapping
The synthetic cannabinoid receptor agonists QMMSB and QMiPSB, sharing structural similarities with the chemical , undergo significant metabolic transformations including ester hydrolysis and hydroxylation. These processes are catalyzed by enzymes such as CYP2C8, CYP2C9, CYP3A4, and CYP3A5, with ester hydrolysis being a crucial step for both SCRAs. The metabolic fate of these compounds involves the generation of hydroxyl and N-dealkyl metabolites, suggesting a complex biotransformation pathway that may be relevant to the study of similar quinoline derivatives (Richter et al., 2022).
Fluorophore Applications in Biochemistry and Medicine
Quinoline derivatives, including those related to the chemical , are known for their efficiency as fluorophores. Their applications in biochemistry and medicine for studying various biological systems are significant. The synthesis and transformation of these compounds have led to the development of new quinoline derivatives with potential as antioxidants and radioprotectors, showcasing their versatile utility in scientific research (Aleksanyan & Hambardzumyan, 2013).
Anti-corrosion Applications
8-hydroxyquinoline derivatives have demonstrated impressive anti-corrosion performance for mild steel in acidic media. This includes compounds structurally related to the one , illustrating the potential industrial applications of quinoline derivatives in protecting metals against corrosion. These findings highlight the chemical's relevance not only in pharmacology but also in materials science (Douche et al., 2020).
Inhibition of DNA-dependent Protein Kinase
Quinolinone and pyridopyrimidinone inhibitors, including structures related to 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine, have been synthesized as potential inhibitors of DNA-dependent protein kinase (DNA-PK). This is critical for cancer research, where inhibiting DNA-PK can enhance the efficacy of radiotherapy and chemotherapy by targeting the DNA repair mechanisms of cancer cells (Barbeau et al., 2007).
作用機序
将来の方向性
特性
IUPAC Name |
4-[8-[(2-methylphenyl)methoxy]quinolin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-16-5-2-3-6-18(16)15-25-19-8-4-7-17-9-10-20(22-21(17)19)23-11-13-24-14-12-23/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGMOHCVOBPAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2833392.png)
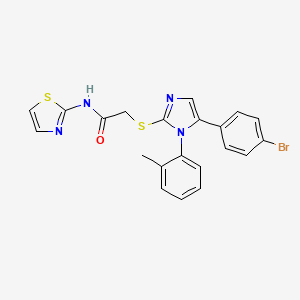
![2-Methyl-7-(methylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2833394.png)
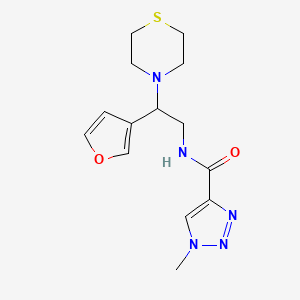
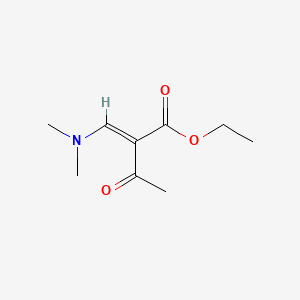
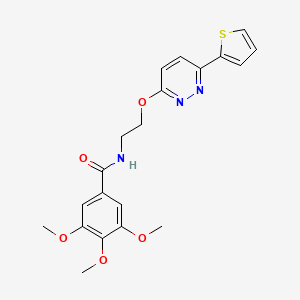
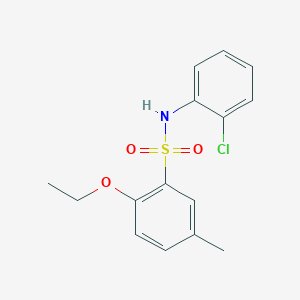
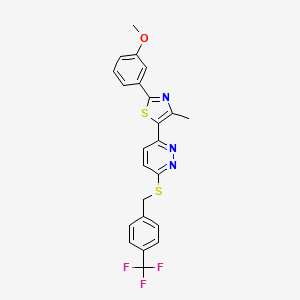
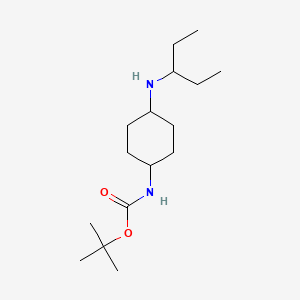
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl benzofuran-2-carboxylate](/img/structure/B2833405.png)
![N-(2-Methyl-1,3-thiazol-5-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2833407.png)
![5-Butyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2833408.png)